molecular formula C7H14N2O3 B6693399 2-(5-Aminopentanoylamino)acetic acid

2-(5-Aminopentanoylamino)acetic acid

Cat. No.: B6693399
M. Wt: 174.20 g/mol
InChI Key: MGIBZLQLEIMPGZ-UHFFFAOYSA-N
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Description

2-(5-Aminopentanoylamino)acetic acid is an organic compound that features both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopentanoylamino)acetic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopentanoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

2-(5-Aminopentanoylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Aminopentanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Glycine: A simple amino acid with similar structural features.

    5-Aminopentanoic acid: Shares the pentanoic acid backbone.

    N-Acetylglycine: Contains both an amino and a carboxylic acid group.

Uniqueness

2-(5-Aminopentanoylamino)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-aminopentanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(10)9-5-7(11)12/h1-5,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIBZLQLEIMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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